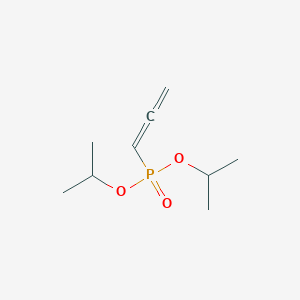
Dipropan-2-yl propadienylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl propadienylphosphonate is an organophosphorus compound with the molecular formula C9H17O3P. This compound is known for its unique structure, which includes both propadienyl and propan-2-yl groups attached to a phosphonate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl propadienylphosphonate typically involves the reaction of propargyl alcohol with a phosphonate reagent. One common method is the reaction of propargyl alcohol with 2-halo-4-oxo-1,3-dioxa-2-phosphanaphthalene, followed by rearrangement and reduction to yield the desired compound . The reaction conditions often include the use of a base such as sodium or potassium hydroxide and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl propadienylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield different phosphonate derivatives.
Substitution: The compound can participate in substitution reactions, where the propadienyl or propan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in solvents like THF or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce various phosphonate esters.
Aplicaciones Científicas De Investigación
Dipropan-2-yl propadienylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dipropan-2-yl propadienylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Propenylphosphonic acid: Similar in structure but with a propenyl group instead of a propadienyl group.
Diisopropyl tartrate: Contains isopropyl groups but lacks the phosphonate moiety.
Dipropan-2-yl(3-aminophenyl)phosphonate: Similar phosphonate structure but with an aminophenyl group.
Uniqueness
Dipropan-2-yl propadienylphosphonate is unique due to its combination of propadienyl and propan-2-yl groups attached to a phosphonate moiety. This structure provides distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
3201-76-1 |
|---|---|
Fórmula molecular |
C9H17O3P |
Peso molecular |
204.20 g/mol |
InChI |
InChI=1S/C9H17O3P/c1-6-7-13(10,11-8(2)3)12-9(4)5/h7-9H,1H2,2-5H3 |
Clave InChI |
NNXXTOGFTHFAIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C=C=C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
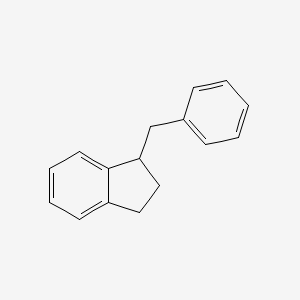

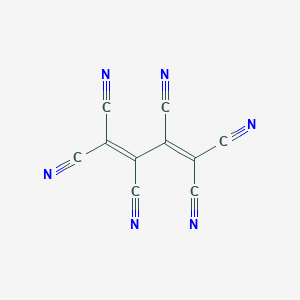


![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol](/img/structure/B14739978.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one](/img/structure/B14739983.png)
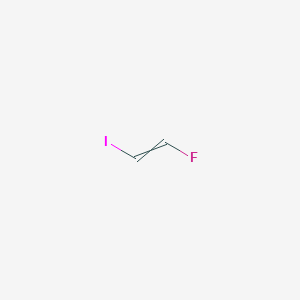
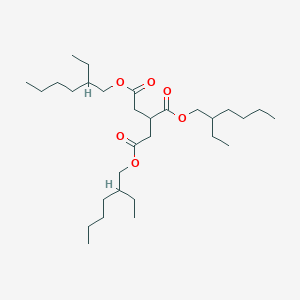
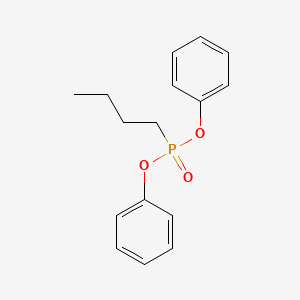
![N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide](/img/structure/B14740017.png)

